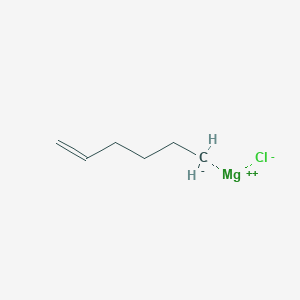
a-Levantenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Levantenolide is a naturally occurring compound found in Turkish tobacco. It belongs to the class of labdane derivatives and has been identified as having various biological activities. The molecular formula of this compound is C20H30O3, and it has a molecular weight of 318.45 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of a-Levantenolide can be achieved through a palladium-catalyzed cascade carbonylative spirolactonization of hydroxycyclopropanols. This method is efficient and scalable, with mild reaction conditions and high atom economy. The hydroxycyclopropanol substrates are readily available in one step via a Kulinkovich reaction of the corresponding lactones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed cascade carbonylative spirolactonization suggests that it could be adapted for industrial use. The broad substrate scope and mild reaction conditions make this method suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: a-Levantenolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as lactones and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, carbon monoxide, and hydroxycyclopropanols. The reactions typically occur under mild conditions, making them efficient and practical for synthetic applications .
Major Products Formed: The major products formed from the reactions of this compound include oxaspirolactones, which are common to many complex natural products with important therapeutic value .
Aplicaciones Científicas De Investigación
a-Levantenolide has been studied for its various biological activities. It has been found to inhibit LPS-induced nitric oxide production and LPS-stimulated production of pro-inflammatory cytokines. This makes it a potential candidate for anti-inflammatory and immunosuppressive therapies . Additionally, its structural motif is prominent in many bioactive natural products, making it a valuable compound for further research in chemistry, biology, medicine, and industry .
Mecanismo De Acción
The mechanism of action of a-Levantenolide involves its interaction with molecular targets and pathways related to inflammation and immune response. It inhibits the production of nitric oxide and pro-inflammatory cytokines, which are key mediators in inflammatory processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to a-Levantenolide include other labdane derivatives such as α-levantanolide, phainanoid F, and phomoidride B. These compounds share structural similarities and exhibit various biological activities .
Uniqueness: this compound is unique due to its specific inhibitory effects on nitric oxide production and pro-inflammatory cytokines. This sets it apart from other labdane derivatives, making it a promising candidate for therapeutic applications .
Propiedades
Número CAS |
30987-48-5 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2S,3aR,5aS,9aS,9bR)-3a,4',6,6,9a-pentamethylspiro[1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2,5'-furan]-2'-one |
InChI |
InChI=1S/C20H30O3/c1-13-11-16(21)22-20(13)12-15-18(4)9-6-8-17(2,3)14(18)7-10-19(15,5)23-20/h11,14-15H,6-10,12H2,1-5H3/t14-,15+,18-,19+,20+/m0/s1 |
Clave InChI |
CTPHXROEAVZGOH-OBNKQFAMSA-N |
SMILES isomérico |
CC1=CC(=O)O[C@@]12C[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3(O2)C)(C)C)C |
SMILES canónico |
CC1=CC(=O)OC12CC3C4(CCCC(C4CCC3(O2)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




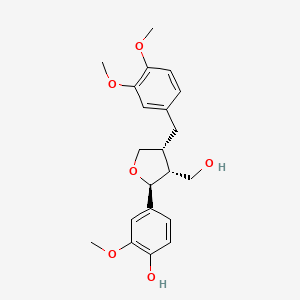
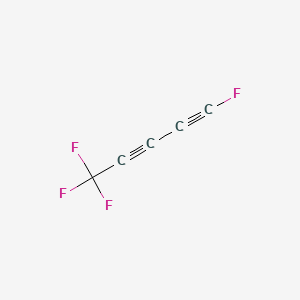
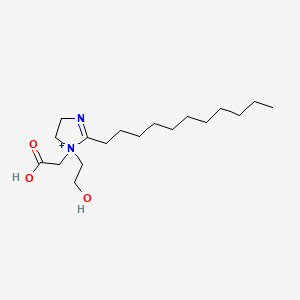
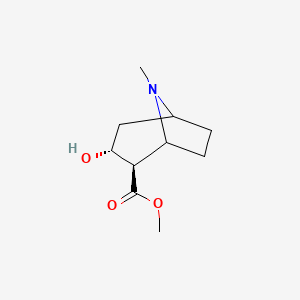
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
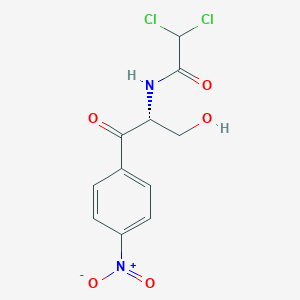
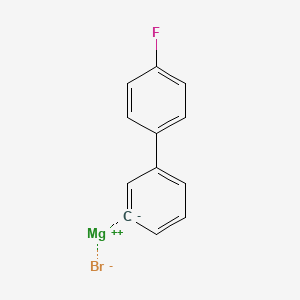
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
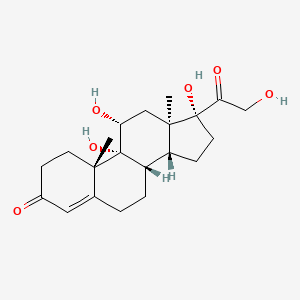
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
